硅酸(H2SiO3),二钠盐,五水合物

描述

Silicic acid (H2SiO3), disodium salt, pentahydrate, also known as Sodium metasilicate pentahydrate, is a white powder that is soluble in water . It is used as a starting material in the preparation of silicas and zeolites . It finds application in detergents and cleaners, pulp and paper production. It is also used in soil stabilization, sealing, adhesives and binders .

Synthesis Analysis

Sodium metasilicate pentahydrate is used as a silicate electrolyte in plasma electrolytic oxidation (PEO) coating. It is also used for the synthesis of sintered mullite ceramics (3Al 2 O 3 ·2SiO 2) by the co-precipitation method .

Molecular Structure Analysis

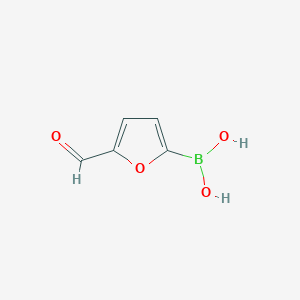

The molecular formula of Sodium metasilicate pentahydrate is H10Na2O8Si. Its molecular weight is 212.137 g/mol . The IUPAC name is disodium;dioxido (oxo)silane;pentahydrate .

Chemical Reactions Analysis

Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x. Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .

Physical And Chemical Properties Analysis

Sodium metasilicate pentahydrate is a white granular solid . It has a melting point of 72°C . It is soluble in cold water .

科学研究应用

Plasma Electrolytic Oxidation (PEO) Coating

Sodium metasilicate pentahydrate serves as a silicate electrolyte in the PEO coating process . This technique is used to produce protective, decorative, or functional oxide coatings on metals such as aluminum, magnesium, and titanium. The silicate electrolyte plays a crucial role in forming a uniform and durable oxide layer that enhances the surface properties of the metal substrate.

Synthesis of Sintered Mullite Ceramics

In the field of advanced ceramics, sodium metasilicate pentahydrate is utilized for the synthesis of sintered mullite ceramics (3Al2O3·2SiO2) through the co-precipitation method . Mullite ceramics are known for their high-temperature stability, mechanical strength, and thermal shock resistance, making them suitable for various industrial applications, including furnace linings and electronic substrates.

Silica-Zirconia Composites for Chromatography

This compound is also used as a source of silica for synthesizing silica-zirconia composites . These composites are particularly valuable in chromatographic applications due to their excellent thermal stability and mechanical strength. They are used as stationary phases in high-performance liquid chromatography (HPLC) columns, contributing to the separation and analysis of complex mixtures.

Photo-Fenton Catalyst Synthesis

Sodium metasilicate pentahydrate is a starting material for synthesizing photo-Fenton catalysts , such as nontronite, which are used for the degradation of organic dyes like Rhodamine B . These catalysts are crucial in environmental applications, aiding in the treatment of wastewater by breaking down toxic and non-biodegradable organic compounds under light irradiation.

Zeolite NaA Layer Synthesis

The compound is instrumental in the synthesis of zeolite NaA layers on α-Al2O3 supports . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The NaA zeolite layers have specific applications in gas separation processes, such as purifying natural gas or separating oxygen from air.

Safety and Handling in Research

While exploring the applications of sodium metasilicate pentahydrate, it’s important to consider the safety and handling precautions due to its corrosive nature . It requires careful storage and handling, including the use of personal protective equipment like eyeshields, gloves, and appropriate respirator cartridges to prevent harm.

安全和危害

未来方向

Sodium metasilicate pentahydrate is used as a starting material in the preparation of silicas and zeolites . It finds application in detergents and cleaners, pulp and paper production. It is also used in soil stabilization, sealing, adhesives and binders . It is used in titanium dioxide production, paints for masonry and glass, spray coatings for tunnel construction . In addition to this, it is used in fruit and vegetable washes and sanitizers for food-contact surfaces .

属性

IUPAC Name |

disodium;dioxido(oxo)silane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O3Si.5H2O/c;;1-4(2)3;;;;;/h;;;5*1H2/q2*+1;-2;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPGKKZKGXANON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

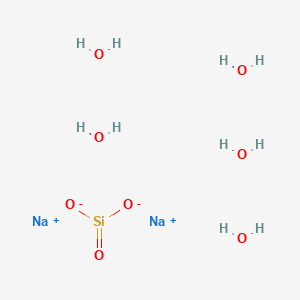

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Silicic acid, disodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0029717 | |

| Record name | Silicic acid (H2SiO3), disodium salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Crystalline powder; [Reference #1] White solid; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid (H2SiO3), disodium salt, pentahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metasilicate pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silicic acid (H2SiO3), disodium salt, pentahydrate | |

CAS RN |

10213-79-3 | |

| Record name | Silicic acid, disodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), disodium salt, pentahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), disodium salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid (H2SiO3), disodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium dioxido(oxo)silane pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium metasilicate pentahydrate?

A1: The molecular formula of sodium metasilicate pentahydrate is Na2SiO3·5H2O. Its molecular weight is 212.14 g/mol.

Q2: How does the solubility of sodium metasilicate pentahydrate vary with temperature?

A2: The solubility of sodium metasilicate pentahydrate increases with temperature. This property is utilized in crystallization processes for its production. [, , ]

Q3: Can sodium metasilicate pentahydrate be used as a component in one-part geopolymer mixes?

A3: Yes, research has shown that sodium metasilicate pentahydrate can be combined with other solid alkali materials, such as sodium carbonate and calcium hydroxide, to activate aluminosilicate precursors like fly ash and slag in one-part geopolymer mortars. [, ]

Q4: Does the use of sodium metasilicate pentahydrate impact the setting time of geopolymer mortars?

A4: Yes, the inclusion of sodium metasilicate pentahydrate in geopolymer mixes can influence setting time. Studies suggest that its addition, particularly in combination with sodium carbonate, can lead to a reduction in setting time compared to mixes activated with traditional alkali solutions. [, ]

Q5: Does the source of sodium silicate influence the properties of fly ash-based alkali-activated materials (AAM)?

A5: Yes, studies indicate that using sodium silicate derived from sodium metasilicate pentahydrate as opposed to commercially produced sodium silicate solutions can significantly affect the properties of fly ash-based AAM. Notably, the use of sodium metasilicate pentahydrate resulted in lower compressive strength, which was attributed to the presence of chemically bound water in the sodium silicate solution. []

Q6: What are some industrial applications of sodium metasilicate pentahydrate?

A6: Sodium metasilicate pentahydrate is used in various industries. This includes its role as a key ingredient in laundry and dishwashing detergents, cleaning agents for various applications, and as a component in fireproofing mixtures. [, , , , , , ]

Q7: How is sodium metasilicate pentahydrate utilized in the production of zeolites?

A7: Dilute lye, a byproduct of synthetic zeolite production, can be processed to produce sodium metasilicate pentahydrate. This involves removing impurities, adjusting the SiO2 content, and then subjecting the solution to concentration, crystallization, separation, and drying. []

Q8: Can sodium metasilicate pentahydrate be used in polishing applications?

A8: Yes, sodium metasilicate pentahydrate has been investigated as a component in chemical-mechanical polishing slurries for materials like yttrium aluminum garnet (Y3Al5O12). Its inclusion, along with other abrasive particles, facilitates the removal of a softened surface layer during the polishing process. []

Q9: What role does sodium metasilicate pentahydrate play in flame retardant formulations?

A9: Research suggests that sodium metasilicate pentahydrate can function as a flame retardant in polyurethane adhesive formulations. Its efficacy is attributed to its ability to form a protective layer of sodium silicate on the material's surface when exposed to heat, thereby delaying ignition. []

Q10: Are there applications for sodium metasilicate pentahydrate in agriculture?

A10: Sodium metasilicate pentahydrate, in combination with other salts and preservatives, has been investigated for potential use as a desiccant for forage crops. Additionally, solutions of sodium silicate, reacted with soluble salts to form gelatinous precipitates, have shown promise in soil stabilization applications. []

Q11: Is sodium metasilicate pentahydrate considered safe for use in food-related applications?

A11: The pentahydrate form of sodium metasilicate is recognized as safe (GRAS) by the Food and Drug Administration (FDA) for specific applications. This includes its use in washing mixtures for fruits and vegetables, sanitizing solutions for food-contact surfaces, and as a component in boiler water treatment. []

Q12: Is there information available regarding the environmental fate and degradation of sodium metasilicate pentahydrate?

A12: Limited publicly available information exists on the specific environmental fate and degradation pathways of sodium metasilicate pentahydrate. Research on its ecotoxicological effects and potential mitigation strategies is limited within the provided research papers. Further investigation is needed to fully understand its environmental impact. []

Q13: How can dilute lye generated during zeolite production be managed effectively?

A13: Dilute lye, instead of being treated as waste, can be utilized as a raw material for producing sodium metasilicate pentahydrate. This approach not only eliminates a waste stream but also offers economic benefits by reducing production costs associated with conventional sodium metasilicate pentahydrate manufacturing. []

Q14: What analytical techniques are commonly employed to characterize sodium metasilicate pentahydrate?

A14: Characterization of sodium metasilicate pentahydrate and its related applications often involves techniques such as X-ray diffraction (XRD) to analyze its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to examine its morphology, particularly in the context of geopolymer formation. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)

![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)